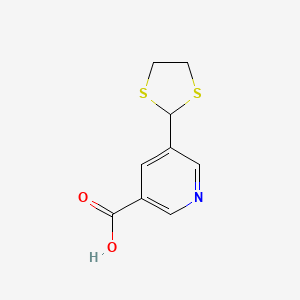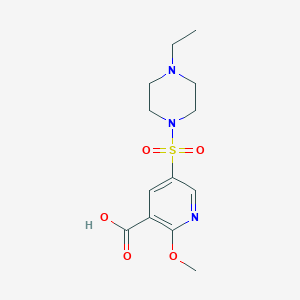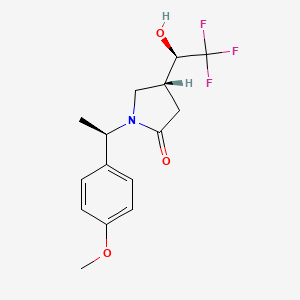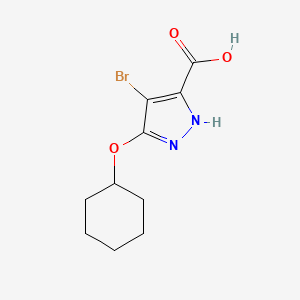
5-(1,3-Dithiolan-2-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dithiolan-2-yl)nicotinic acid is a chemical compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.3 g/mol This compound features a nicotinic acid moiety substituted with a 1,3-dithiolan-2-yl group, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithiolan-2-yl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1,3-dithiolane. One common method includes the use of 1,2-ethanedithiol in the presence of a suitable catalyst to form the dithiolan ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods aim to optimize yield and reduce production costs while maintaining high purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dithiolan-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to dithiol groups.
Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted nicotinic acid derivatives .
Applications De Recherche Scientifique
5-(1,3-Dithiolan-2-yl)nicotinic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(1,3-Dithiolan-2-yl)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
1,3-Dithiolane-containing nitromethylene derivatives: Used as insecticides with similar dithiolan rings.
Uniqueness
5-(1,3-Dithiolan-2-yl)nicotinic acid is unique due to its combination of the nicotinic acid and dithiolan moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H9NO2S2 |
|---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
5-(1,3-dithiolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2S2/c11-8(12)6-3-7(5-10-4-6)9-13-1-2-14-9/h3-5,9H,1-2H2,(H,11,12) |
Clé InChI |
PDKHXLKODMUXAU-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC(=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)







![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)


